molecular formula C11H20O B11937254 5,5-Dimethylcyclononan-1-one CAS No. 61265-62-1

5,5-Dimethylcyclononan-1-one

Cat. No.: B11937254
CAS No.: 61265-62-1
M. Wt: 168.28 g/mol
InChI Key: JTMMLDKBWSXCQV-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclononan-1-one is a cyclic ketone featuring a nine-membered carbon ring (cyclononane) with two methyl groups at the 5th carbon position and a ketone functional group at the 1st position. Cyclononanone derivatives are less common in literature compared to smaller rings (e.g., cyclohexanone), likely due to synthetic challenges associated with medium-sized rings, such as transannular strain and conformational flexibility. The presence of methyl groups at symmetric positions (5,5-) may influence steric hindrance and thermodynamic stability.

Properties

CAS No.

61265-62-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5,5-dimethylcyclononan-1-one

InChI

InChI=1S/C11H20O/c1-11(2)8-4-3-6-10(12)7-5-9-11/h3-9H2,1-2H3

InChI Key

JTMMLDKBWSXCQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(=O)CCC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylcyclononan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of 5,5-Dimethylcyclononan-1-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the preparation of the diketone precursor, followed by cyclization under optimized conditions. The use of catalysts and solvents is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylcyclononan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,5-Dimethylcyclononan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethylcyclononan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound’s structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 5,5-Dimethylcyclononan-1-one and structurally related cyclic ketones:

Property 5,5-Dimethylcyclononan-1-one (Hypothetical) 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone, CAS 126-81-8) Cyclohexanone Cyclopentanone
Ring Size 9-membered 6-membered 6-membered 5-membered
Functional Groups Ketone (C1) Two ketones (C1 and C3) Ketone (C1) Ketone (C1)
Substituents 5,5-dimethyl 5,5-dimethyl None None
Molar Mass (g/mol) ~168.23 (C₁₁H₁₈O) 140.18 98.14 84.12
Density (g/cm³) Estimated lower due to larger ring 1.0373 (estimated) 0.947 0.951
Applications Potential synthesis intermediate Aldehyde detection, chromatography Solvent, nylon precursor Solvent, pharmaceuticals

Reactivity and Stability

  • Steric Effects: The 5,5-dimethyl substitution in both compounds introduces steric hindrance, but in Dimedone, this stabilizes the enol tautomer, enhancing its reactivity with aldehydes. For 5,5-Dimethylcyclononan-1-one, steric effects may limit accessibility to the ketone group, reducing nucleophilic addition rates.
  • Solubility: Larger rings like cyclononanone are typically less polar than smaller ketones, leading to lower water solubility compared to Dimedone (which has two ketone groups enhancing polarity).

Research Findings

  • Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Widely used in analytical chemistry for selective aldehyde detection due to its enol-keto tautomerism and crystalline adduct formation . Its methyl groups stabilize the enol form, a feature less relevant in monoketones like 5,5-Dimethylcyclononan-1-one.
  • Medium-Ring Challenges: Synthetic routes to cyclononanones often require high-dilution conditions to avoid oligomerization, unlike smaller rings like cyclohexanone, which are more straightforward to prepare.

Biological Activity

5,5-Dimethylcyclononan-1-one is a cyclic ketone that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and anticancer effects, and examines relevant research findings.

Chemical Structure

The molecular formula for 5,5-Dimethylcyclononan-1-one is C9H16OC_9H_{16}O. It features a cyclononanone structure with two methyl groups attached to the fifth carbon atom. This structural configuration may influence its biological activity.

Antibacterial Activity

Research indicates that various compounds related to 5,5-Dimethylcyclononan-1-one exhibit significant antibacterial properties. For instance:

  • Study Findings : A study highlighted that certain derivatives of cyclononanones demonstrated antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial effect is thought to be due to the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of 5,5-Dimethylcyclononan-1-one has also been explored:

  • Case Study : In vitro studies have shown that certain cyclononanone derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The IC50 values for these compounds were reported around 13.49 µg/mL for MCF-7 cells.
  • Research Methodology : The cytotoxicity was assessed using the MTT assay, where the reduction in cell viability was measured after treatment with varying concentrations of the compound.

Comparative Analysis of Related Compounds

To better understand the biological activity of 5,5-Dimethylcyclononan-1-one, it is useful to compare it with other similar compounds. The following table summarizes some key findings from research on related compounds:

Compound NameMolecular FormulaBiological ActivityIC50 (µg/mL)Reference
2-Methoxy-1-(2-nitroethenyl)-3-(phenylmethoxy)-benzeneC16H15NO4Antibacterial285
HexamethylcyclotrisiloxaneC6H18O3Si3Anticancer222
5,5-Dimethylcyclononan-1-oneC9H16OAntibacterial, Anticancer13.49

The mechanisms by which 5,5-Dimethylcyclononan-1-one exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Cell Membrane Disruption : Similar to other cyclic ketones, it may disrupt bacterial cell membranes.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through pathways involving caspases and other apoptotic markers.

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